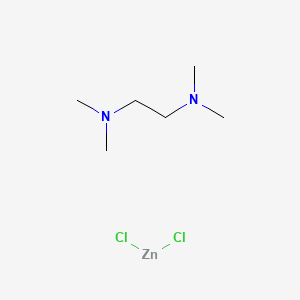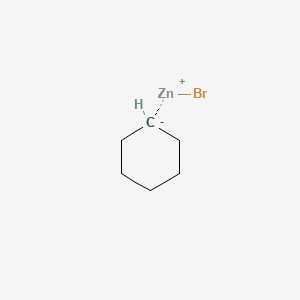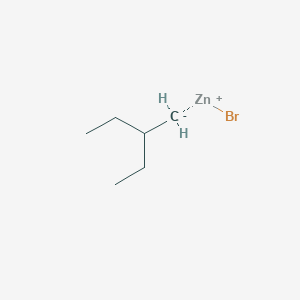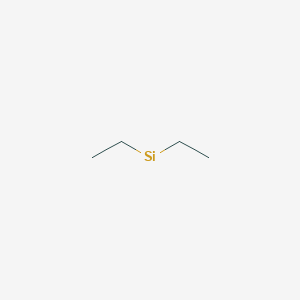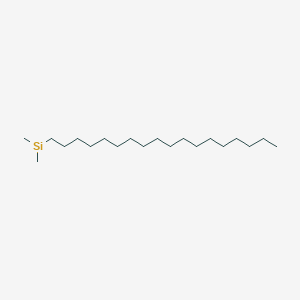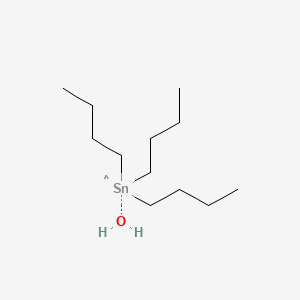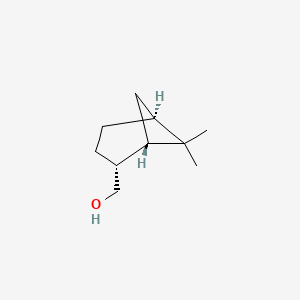
(-)-cis-Myrtanol
描述
(-)-cis-Myrtanol: is a naturally occurring monoterpenoid alcohol. It is a chiral compound, meaning it has non-superimposable mirror images, and the (-)-cis isomer is one of these enantiomers. This compound is found in various essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Myrtenal: One common method to synthesize (-)-cis-Myrtanol involves the hydrogenation of myrtenal. This reaction typically uses a palladium on carbon catalyst under mild hydrogenation conditions.
Reduction of Myrtenone: Another method involves the reduction of myrtenone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is carried out in an inert solvent like tetrahydrofuran or diethyl ether.
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of myrtenal due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the desired isomer.
化学反应分析
Types of Reactions:
Oxidation: (-)-cis-Myrtanol can undergo oxidation reactions to form myrtenal or myrtenone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Myrtenal and myrtenone.
Reduction: Various alcohol derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (-)-cis-Myrtanol is used as a starting material in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the attraction of certain insect species.
Medicine:
Antimicrobial Properties: Research has shown that this compound exhibits antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.
Industry:
Fragrance and Flavor: Due to its pleasant aroma, this compound is widely used in the formulation of perfumes, colognes, and flavoring agents in the food industry.
作用机制
Molecular Targets and Pathways: (-)-cis-Myrtanol exerts its effects primarily through interactions with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In antimicrobial applications, this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.
相似化合物的比较
(+)-cis-Myrtanol: The enantiomer of (-)-cis-Myrtanol, which has similar chemical properties but may differ in biological activity and aroma.
Myrtenal: An aldehyde derivative of myrtanol, used in similar applications but with different chemical reactivity.
Myrtenone: A ketone derivative, also used in fragrance and flavor industries.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other related compounds. This uniqueness makes it particularly valuable in applications where specific sensory or biological effects are desired.
属性
CAS 编号 |
51152-12-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
[(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |
InChI 键 |
LDWAIHWGMRVEFR-YIZRAAEISA-N |
SMILES |
CC1(C2CCC(C1C2)CO)C |
手性 SMILES |
CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C |
规范 SMILES |
CC1(C2CCC(C1C2)CO)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

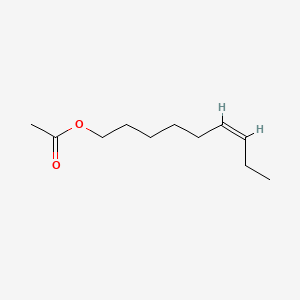
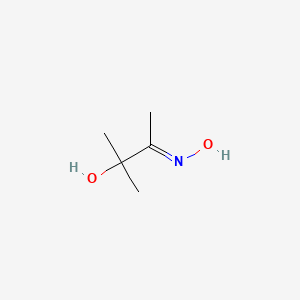
![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
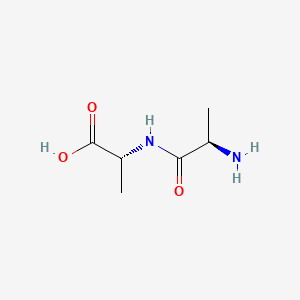
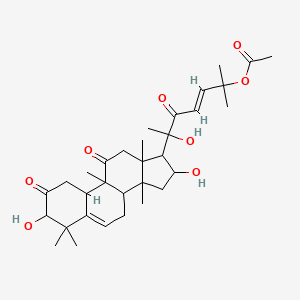
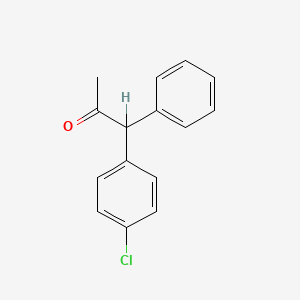
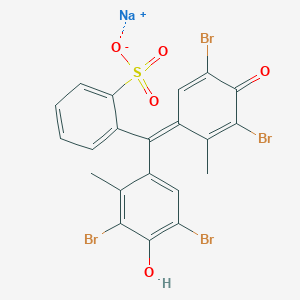
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)
